5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine

Catalog No.
S12324746
CAS No.
M.F
C9H9BrFN
M. Wt
230.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine

Product Name

5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine

IUPAC Name

5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

InChI

InChI=1S/C9H9BrFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2

InChI Key

PAIDTQZFFGGOMH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1N)F)Br

5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral compound notable for its unique structure and chemical properties. It features a bicyclic indane framework with bromine and fluorine substituents at the 5th and 6th positions, respectively. The molecular formula of this compound is C9H9BrFNC_9H_9BrFN, with a molecular weight of approximately 230.08 g/mol. The presence of both halogens contributes to its distinct reactivity and potential applications across various scientific fields, particularly organic chemistry and medicinal chemistry.

  • Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into different amine derivatives, commonly employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions, utilizing reagents such as sodium iodide in acetone for halogen exchange reactions.

Research indicates that 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine may exhibit various biological activities. It is being studied for its potential antimicrobial and anticancer properties. The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. Its unique halogen substitutions may enhance its binding affinity and specificity to these targets, making it a valuable candidate for further biological evaluation .

The synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with the preparation of 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one.
  • Reduction: The ketone group in the starting material is reduced to an amine group using reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions.
  • Optimization: In industrial settings, production methods may involve large-scale synthesis optimized for higher yields and purity through careful control of reaction conditions such as temperature and pressure.

5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine has several applications across multiple fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer effects.
  • Medicine: Ongoing research aims to investigate its potential as a pharmaceutical intermediate.
  • Industry: It is utilized in developing new materials and chemical processes .

The interaction studies of 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine focus on its binding mechanisms with various biological targets. These studies aim to elucidate how the compound interacts with enzymes or receptors in biochemical pathways. Understanding these interactions can provide insights into the compound's therapeutic potential and guide further development in medicinal chemistry .

Several compounds share structural similarities with 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine, each exhibiting unique characteristics:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-oneKetone group instead of an amine groupDifferent reactivity patterns due to the presence of a carbonyl group
5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-aminesChlorine instead of fluorineVarying reactivity due to chlorine's properties
5-Fluoro-6-chloro-2,3-dihydro-1H-inden -1-aminesChlorine instead of bromineAltered biological activity due to different halogen substitution
5-Bromo -6 -iodo -2 ,3 -dihydro -1H -inden -1-aminesIodine substitutionEnhanced reactivity due to iodine's larger atomic size
5-Bromo -6 -methyl -2 ,3 -dihydro -1H -inden -1-aminesMethyl group instead of halogensVariations in biological activity due to methyl group presence

The uniqueness of 5-Bromo -6-fluoro -2 ,3 -dihydro -1H -inden -1-amines lies in the specific combination of bromine and fluorine atoms on the indene ring. This combination imparts distinct chemical and physical properties that make it valuable for specific applications in research and industry .

Nucleophilic Substitution Strategies in Indene Frameworks

Nucleophilic substitution reactions play a pivotal role in introducing functional groups to the indene scaffold. The electrophilic activation of propargylic alcohols via heterobimetallic catalysts, such as [Ir(COD)(SnCl₃)Cl(μ-Cl)]₂, enables regioselective substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles. For example, aryl-substituted tertiary propargylic alcohols undergo substitution with bulky arenes to form indenes via allenyl intermediates, as demonstrated by Hammett correlation studies. Silica gel-assisted protocols further enhance substitution efficiency by promoting sequential Michael addition and cyclization, as seen in the synthesis of polysubstituted indenes from indole precursors.

Table 1: Nucleophilic Substitution Conditions for Indene Derivatives

SubstrateCatalyst/ReagentNucleophileYield (%)Reference
Propargylic alcohol[Ir-Sn] heterobimetallicArene70–92
Indole precursorK₂CO₃, silica gelIndole55–78
TricarbonylchromiumTHF, -78°C to 25°CCyclopentadienyl62

Key challenges include avoiding competing elimination pathways and managing steric hindrance from bromo-fluoro substituents. Polar aprotic solvents like 1,2-dichloroethane improve electrophilic activation, while silica gel mediates desilylation and cyclization in transition-metal-free systems.

Halogenation Techniques for Bromo-Fluoro Indane Derivatives

Halogenation of indenes demands precise regiocontrol to install bromine and fluorine at the 5- and 6-positions, respectively. Directed ortho-metalation (DoM) strategies using lithium bases enable sequential halogenation, while electrophilic aromatic substitution (EAS) with N-bromosuccinimide (NBS) and Selectfluor® achieves complementary selectivity. For instance, 6-bromo-4-fluoroindan-1-one undergoes reduction with triethylsilane in trifluoroacetic acid to yield 6-bromo-4-fluoroindane, demonstrating the compatibility of bromine with harsh reducing conditions.

Table 2: Halogenation Methods for Indane Derivatives

SubstrateHalogenating AgentConditionsProductYield (%)
Indan-1-oneNBS, Selectfluor®DCM, 0°C5-Br-6-F-indanone68
IndeneBr₂, F₂ gasUV light, 25°C5-Br-6-F-indene45
Propargylic alcoholHBr, HF-pyridineDCE, 80°CBromo-fluoro allyl73

Fluorination is particularly sensitive to electronic effects: electron-withdrawing bromine at C5 deactivates the ring, necessitating activated substrates or directing groups for efficient fluorine incorporation.

Stereoselective Amination Approaches for Chiral Center Formation

Chiral amine installation at C1 of the indene framework relies on asymmetric catalysis and kinetic resolution. Pd-Sn and Ir-Sn heterobimetallic complexes facilitate enantioselective amination via dual activation of propargylic alcohols, where the transition metal coordinates the alkyne while the Lewis acid activates the hydroxyl group. Ammonium carbamate serves as a practical nitrogen source in PIDA-mediated reactions, inserting nitrogen into indenes to form isoquinolines, though reductive amination of indanones offers a more direct route to primary amines.

Table 3: Stereoselective Amination Catalysts

SubstrateCatalystAmine Sourceee (%)Reference
Indan-1-one(R)-BINOL-PdNH₄OAc88
Propargylic alcohol[Ir-Sn] heterobimetallicSulfonamide92
IndeneFeBr₃Ammonium carbamateN/A

Reductive amination of 5-bromo-6-fluoroindan-1-one with ammonium acetate and sodium cyanoborohydride affords the target amine, though racemization remains a concern during workup.

Mechanochemical Synthesis Innovations in Indene Functionalization

Mechanochemical methods offer solvent-free pathways to reduce waste and improve atom economy. Ball milling accelerates nucleophilic substitution and cyclization, as demonstrated in the synthesis of cyclopenta[b]indoles via FeBr₃-catalyzed Nazarov cyclization. While no studies explicitly describe mechanochemical routes to 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine, analogous protocols for spiro[indene-1,4′-quinoline]s suggest potential for adapting these methods.

Table 4: Mechanochemical Reaction Parameters

Reaction TypeMilling MediaTime (h)Yield (%)
Nazarov cyclizationStainless steel275
Nucleophilic substitutionZirconia468

Challenges include controlling exothermic reactions and achieving uniform mixing of solid reagents.

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-halogen bonds in indene derivative synthesis [10] [12]. The versatility of transition metal complexes allows for precise control over reaction conditions and product selectivity, making them particularly suitable for the synthesis of complex halogenated indene compounds [6] [14].

Silver-catalyzed annulative coupling reactions have demonstrated exceptional efficiency in indene synthesis [5] [33]. The use of silver hexafluoroantimonate as a catalyst enables the coupling of benzyl alcohols with internal alkynes to produce 1,2,3-substituted indene derivatives [5]. Under optimized conditions employing 0.04 millimolar silver hexafluoroantimonate in mesitylene at 80 degrees Celsius for 1 hour, yields of up to 94 percent can be achieved with excellent regioselectivity exceeding 95:5 [5] [33]. This methodology provides a straightforward synthetic route to indenes from readily available starting materials under mild conditions [5].

Palladium-catalyzed systems have shown remarkable effectiveness in dehydrohalogenation reactions leading to indene formation [35]. The palladium complex bearing bis(di-tert-butyl)methylphosphine ligands demonstrates superior activity for elimination reactions of primary alkyl electrophiles [35]. These catalytic systems operate at room temperature and achieve nearly quantitative yields of 98 percent within 8 hours [35]. The selectivity for terminal olefin formation exceeds 98:2, demonstrating the high precision of palladium-catalyzed methodologies [35].

Iron-catalyzed cascade cyclization reactions represent another significant advancement in indene synthesis [11]. Iron trichloride serves as an earth-abundant and environmentally friendly catalyst for the formation of complex indene-based polycyclic compounds [11]. The reaction proceeds through unusual carbon-carbon bond cleavage mechanisms and achieves yields of 91 percent under optimized conditions at 100 degrees Celsius for 48 hours [11].

Gallium-catalyzed cycloisomerization reactions have been successfully applied to the synthesis of benzannulated cycloheptadienes, which serve as precursors to indene derivatives [16]. Gallium trichloride demonstrates optimal catalytic activity, achieving complete conversion and 91 percent isolated yield when employed at 0.25 equivalents in toluene at 100 degrees Celsius for 48 hours [16]. The reaction tolerates cyano functional groups, expanding the substrate scope for cycloisomerization reactions [16].

The following table summarizes key transition metal-catalyzed reactions for indene derivative synthesis:

Catalyst SystemReaction TypeTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Silver hexafluoroantimonateAnnulative coupling80194>95:5
Palladium bis(di-tert-butyl)methylphosphineDehydrohalogenation25898>98:2
Iron trichlorideCascade cyclization1004891Single product
Gallium trichlorideCycloisomerization1004891Single product
Ruthenium complexesCarbon-hydrogen activation140247717:1
Zirconium tetrachlorideBenzylic bromination25298>99:1
Palladium acetateCarboannulation1201285Single product
Copper dichloride/Palladium dichlorideCarbonylative cyclization252474cis-selective

Ruthenium-catalyzed carbon-hydrogen activation reactions have been developed for meta-functionalization of aromatic compounds [12]. These reactions proceed through metallacycle intermediates and achieve selectivities of 17:1 for meta versus ortho functionalization [12]. The catalytic system operates at 140 degrees Celsius and provides yields of 77 percent after 24 hours [12].

Zirconium-catalyzed benzylic bromination reactions utilize 1,3-dibromo-5,5-dimethylhydantoin as the brominating reagent [26]. This methodology achieves exceptional selectivity for benzylic versus aromatic bromination, with ratios exceeding 99:1 [26]. The reaction proceeds at room temperature within 2 hours and provides yields of 98 percent [26].

Base-Mediated Dehydrohalogenation Reactions

Base-mediated dehydrohalogenation reactions constitute a fundamental approach for the synthesis of indene derivatives through elimination processes [19] [21] [22]. These reactions involve the removal of hydrogen halides from halogenated precursors to form carbon-carbon double bonds, ultimately leading to the indene framework [21] [24].

The mechanism of base-mediated dehydrohalogenation follows either unimolecular (E1) or bimolecular (E2) pathways, depending on the substrate structure and reaction conditions [21] [22]. Primary halogenoalkanes predominantly undergo E2 elimination, while secondary and tertiary substrates can proceed through both E2 and E1 mechanisms [21]. The E2 mechanism involves concerted removal of a beta-hydrogen by the base and departure of the halogen leaving group [24].

Potassium tert-butoxide represents one of the most effective bases for dehydrohalogenation reactions [22] [35]. When employed with primary alkyl bromides in tetrahydrofuran at room temperature, potassium tert-butoxide achieves conversion rates of 95 percent with E2/E1 selectivity exceeding 99:1 [22]. The reaction preferentially produces terminal alkenes, making it particularly suitable for indene precursor synthesis [22].

Sodium hydroxide in ethanol-water mixtures provides an alternative approach for dehydrohalogenation of secondary bromides [22]. Under these conditions, reactions proceed at 100 degrees Celsius and achieve conversion rates of 78 percent [22]. The E2/E1 ratio decreases to 85:15 for secondary substrates, reflecting the increased stability of carbocation intermediates [22].

1,8-Diazabicyclo[5.4.0]undec-7-ene has been extensively studied for its unique selectivity in elimination reactions [23]. This bicyclic amidine base demonstrates excellent regioselectivity and stereoselectivity in dehydrohalogenation reactions [23]. When applied to secondary and tertiary alkyl halides in dimethylformamide at 80 degrees Celsius, 1,8-diazabicyclo[5.4.0]undec-7-ene achieves conversion rates of 92 percent with E2/E1 ratios exceeding 95:5 [23].

The following table presents comprehensive data for base-mediated dehydrohalogenation reactions:

Base SystemSubstrate TypeTemperature (°C)SolventE2/E1 RatioConversion (%)Product Selectivity
Potassium tert-butoxidePrimary alkyl bromide25Tetrahydrofuran>99:195Terminal alkene
Sodium hydroxideSecondary bromide100Ethanol/Water85:1578Internal alkene
1,8-Diazabicyclo[5.4.0]undec-7-eneTertiary bromide80Dimethylformamide>95:592Zaitsev product
Cesium carbonateAlkyl tosylate1201,4-Dioxane90:1088Hofmann product
Lithium tert-butoxideBenzyl halide70Benzene>98:285Terminal alkene
DicyclohexylaminePrimary bromide80Dichloromethane>99:197Terminal alkene
1,4-Diazabicyclo[2.2.2]octaneVinyl bromide60Acetonitrile88:1273Conjugated diene
TriethylamineAryl halide140Toluene75:2565Styrene derivative

Cesium carbonate in 1,4-dioxane provides excellent conditions for the elimination of alkyl tosylates [22]. This system operates at 120 degrees Celsius and achieves conversion rates of 88 percent [22]. The E2/E1 ratio of 90:10 reflects the moderate leaving group ability of the tosylate group [22].

Dicyclohexylamine demonstrates exceptional selectivity for E2 elimination when employed with primary bromides in dichloromethane [35]. The reaction proceeds at 80 degrees Celsius and achieves conversion rates of 97 percent with E2/E1 ratios exceeding 99:1 [35]. This high selectivity results from the sterically hindered nature of the base, which favors the concerted elimination pathway [35].

The stereochemical consequences of base-mediated dehydrohalogenation have been extensively investigated [23]. Anti-coplanar geometry between the beta-hydrogen and leaving group is required for E2 elimination [24]. This geometric constraint influences both the regioselectivity and stereoselectivity of the elimination process [23] [24].

Role of Lewis Acids in Regioselective Functionalization

Lewis acids play a crucial role in the regioselective functionalization of indene derivatives through their ability to activate electrophiles and coordinate with electron-rich centers [8] [25] [27]. These catalytic systems enable precise control over reaction outcomes and provide access to structurally diverse indene compounds [28] [29].

Aluminum trichloride represents one of the most widely employed Lewis acids for Friedel-Crafts acylation reactions of indene derivatives [28]. The aluminum center coordinates with carbonyl oxygen atoms, increasing the electrophilicity of acyl chlorides and facilitating nucleophilic attack by the indene aromatic ring [28]. Under optimized conditions using aluminum trichloride in dichloromethane at 0 degrees Celsius for 4 hours, regioselectivity ratios of ortho:meta:para equal to 85:10:5 can be achieved with yields of 87 percent [28].

Boron trifluoride etherate has been successfully applied to [3+2] cycloaddition reactions involving alkynes and epoxides [29]. The Lewis acid activates the epoxide ring through coordination with the oxygen atom, facilitating selective carbon-carbon bond cleavage [29]. This methodology achieves regioselectivity exceeding 95:5 and provides yields of 83 percent under ambient conditions in dichloromethane for 12 hours [29].

Zirconium tetrachloride demonstrates unique selectivity for benzylic halogenation over aromatic ring substitution [26]. The Lewis acid facilitates radical generation from 1,3-dibromo-5,5-dimethylhydantoin, leading to Wohl-Ziegler type bromination under mild conditions [26]. Selectivity ratios for benzylic versus aromatic bromination exceed 99:1, with yields reaching 98 percent at room temperature under visible light irradiation for 2 hours [26].

Scandium triflate has emerged as an effective catalyst for cyclization reactions of aniline derivatives [32]. The Lewis acid coordinates with nitrogen atoms and facilitates intramolecular cyclization processes [32]. Single regioisomer formation is observed with yields of 73 percent when reactions are conducted in acetonitrile at 80 degrees Celsius for 24 hours [32].

The following table summarizes Lewis acid-catalyzed regioselective functionalization reactions:

Lewis AcidSubstrateFunctionalization TypeRegioselectivityYield (%)Reaction Conditions
Aluminum trichlorideIndene/aldehydeFriedel-Crafts acylationortho:meta:para = 85:10:5870°C, Dichloromethane, 4h
Boron trifluoride etherateAlkyne/epoxide[3+2] Cycloaddition>95:583Room temperature, Dichloromethane, 12h
Zirconium tetrachlorideAromatic compoundBenzylic halogenationBenzylic:aromatic = >99:198Room temperature, visible light, 2h
Scandium triflateAniline derivativeCyclizationSingle regioisomer7380°C, Acetonitrile, 24h
Gallium trichlorideAlkynyl indeneCycloisomerizationSingle product91100°C, Toluene, 48h
Titanium tetrachlorideDienophileDiels-Alder reactionendo:exo = 90:1092-78°C, Dichloromethane, 6h
Iron trichloridePropargylic alcoholCascade cyclizationSingle product78140°C, Mesitylene, 1h
Indium trichlorideAromatic ringElectrophilic substitutionpara-selective65120°C, neat, 8h

Titanium tetrachloride serves as an efficient catalyst for Diels-Alder reactions involving indene derivatives as dienophiles [36]. The Lewis acid coordinates with electron-rich centers and enhances the electrophilicity of the dienophile component [36]. Endo:exo selectivity ratios of 90:10 are achieved with yields of 92 percent when reactions are conducted at -78 degrees Celsius in dichloromethane for 6 hours [36].

Iron trichloride catalyzes cascade cyclization reactions of propargylic alcohols to form complex polycyclic indene derivatives [11]. The Lewis acid activates the hydroxyl group and facilitates intramolecular nucleophilic attack [11]. Single products are obtained with yields of 78 percent under high-temperature conditions in mesitylene at 140 degrees Celsius for 1 hour [11].

The mechanism of Lewis acid catalysis involves coordination of the acid center with electron-rich heteroatoms or π-systems [30]. This coordination increases the electrophilicity of the substrate and facilitates subsequent nucleophilic attack or rearrangement processes [30]. The strength and selectivity of Lewis acids can be modulated through ligand modification and choice of counterions [44].

Indium trichloride provides para-selective electrophilic substitution of aromatic rings [30]. The reaction proceeds through activation of electrophiles and subsequent aromatic substitution with yields of 65 percent under neat conditions at 120 degrees Celsius for 8 hours [30]. The para-selectivity results from steric and electronic effects associated with the indium center [30].

Comprehensive assessment of the compound’s biological interactions reveals three complementary pillars of evidence: catalytic inhibition, direct receptor binding, and large-scale protein network modulation. These pillars collectively validate 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine as a versatile scaffold for therapeutic exploration.

Enzyme Inhibition Mechanisms of Halogenated Indenamines

Substitution with bromine and fluorine enhances π-electron withdrawing capacity and enables halogen-bond formation within enzyme active sites, yielding potent and selective inhibition across several enzyme families [1] [2] [3].

Enzyme targetRepresentative halogenated indenamine (or close analog)Half-maximal inhibitory concentration μMDominant interaction motifMechanistic comments
Aldose reductase2-brominated 1-indanone derivative0.40μM [1]Bromine-mediated halogen bond to Thr113 carbonyl oxygenElectronic tuning of halogen bond increases binding enthalpy
Aldose reductaseFluoro-iodo benzylidene indanone series2.10–6.20μM [2]Halogen bond strength varies with halogen size; iodine > bromine > chlorineSolvation penalties offset some affinity gains
Monoamine oxidase B6-bromo 1-indanone core0.001–0.030μM [4]π-stacking within the entrance cavity plus hydrophobic halogen contactsCompetitive, fully reversible binding demonstrated by dialysis
Monoamine oxidase B / Histamine H3 dual system5-bromo benzyl-oxy-2-benzylidene-1-indanone0.276μM [5]Dual anchoring: bromine hydrophobic pocket + protonated piperidine hydrogen bondsSelective over monoamine oxidase A by > 36-fold
Type I iodothyronine deiodinase2,4,6-tribromophenolic analog of indane2.10μM [6]Multiple bromine contacts displace catalytic seleniumBromine mass correlates with potency; fluorinated analogs are ~3,000-fold weaker

The data show that bromine at the five- or six-position of the indanone or indenamine framework consistently improves affinity, frequently by an order of magnitude, whereas fluorine alone offers marginal gains unless paired with bromine to create a mixed halogen bond network [1] [3]. Quantum-chemical calculations confirm that the σ-hole of bromine directs an optimal linear interaction with backbone carbonyl oxygen atoms, lowering the enthalpic cost of binding [1].

Receptor Binding Affinity Profiling Through Structure–Activity Relationships

Receptor nameHalogenated indenamine (or closest structural analog)Dissociation constant nMKey structural determinantInterpretative SAR note
Serotonin 5-hydroxytryptamine-6 receptor5-chloro-3-aminoethyl N-indenyl-sulfonamide4.5 nM [7]Electron-withdrawing halogen at C-5 enhances hydrogen-bond acceptor strengthSix-membered side-chain constraint maintains optimal indene orientation
Cannabinoid receptor type 14-ethyl naphthylidene indene carrying pentyl chain0.86 nM [8]Neutral electron density on proximal ring plus hydrophobic pentyl chainBromine or chlorine at position 2 lowers affinity; fluorine neutral
Aryl hydrocarbon receptor6-bromo-7-fluoro indole-spiro-indene analog75 nM [10]Mixed halogenation optimizes PAS-B cavity fillingLigand behaves as partial agonist with anti-inflammatory bias
Conserved moth odorant receptor OR191-indanone parent scaffold1,000 ng stimulus threshold [9]Carbonyl oxygen engages receptor lysine; methyl at C-2 improves vapor recognitionHalogenation at C-5 increases volatility but reduces receptor firing
Alpha-synuclein fibril surface (protein misfold target)Dibromo-1,3-indandione12 nM [12]Dual bromine atoms align with tyrosine residues via halogen-π interactionHigh fluorescence quantum yield enables ex-vivo brain imaging

Collectively, bromine substitution at positions five or six fosters high-affinity engagement with hydrophobic pockets, while fluorine fine-tunes polarity and metabolic stability without sacrificing potency [8] [10]. The combination present in 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine offers balanced hydrophobicity and desolvation energy, predicting nanomolar-to-picomolar receptor binding across several central-nervous-system targets.

Proteomic Studies of Cellular Pathway Modulation

Advanced proteomic workflows illuminate how halogenated indenamines remodel signaling cascades at the systems level [13] [14] [11].

Experimental platformCell or tissue modelTreatment compoundProteomic endpointPerturbed pathways
In situ extracellular biotin-labeling (iPEEL) followed by mass spectrometry [14]Mouse cerebellar Purkinje neuronsBrominated indanone probe1,280 surface proteins identified; 142 significantly enriched (≥2-fold)Cell-adhesion, voltage-gated calcium channels, synaptic vesicle docking
Quantitative label-free whole-cell proteomics [15]Lipopolysaccharide-activated murine macrophages2-benzylidene-1-indanone bearing fluorine at C-6235 proteins down-regulated, 162 up-regulatedMitogen-activated protein kinase cascade, nuclear factor κ-light-chain enhancer signaling, inflammasome assembly
Time-resolved phosphoproteomics after halogenated tyrosine incorporation [13]Bacterial FtsZ cytoskeletal protein3,3-dichloro-4-bromotyrosine mutationAssembly rate decreased 70%; GTPase activity lowered 65%Protein polymerization, nucleotide turnover
Chromatin immunoprecipitation with aryl hydrocarbon receptor [11]Human hepatocytes4,7-dibromo-2,3-dichloroindolePersistent recruitment to Cytochrome P450 1A1 promoter for 72 hXenobiotic metabolism, redox stress response
Thermal proteome profiling (stability shift) [12]Parkinson-disease brain homogenateDibrominated 1,3-indandione tracer95% of α-synuclein oligomers destabilizedProtein aggregation, autophagy induction

Proteomic enrichment analyses converge on two main observations. First, bromine-containing indenamines preferentially associate with membrane proteins and cytoskeletal elements, perturbing vesicular trafficking and ion conductance [14] [13]. Second, mixed bromine–fluorine substitution extends residence time on transcription factors such as the aryl hydrocarbon receptor, leading to durable transcriptional re-programming of detoxification genes [11].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

228.99024 g/mol

Monoisotopic Mass

228.99024 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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